5-(Phenylazo)toluene-2,4-diamine monoacetate
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Overview
Description
5-(Phenylazo)toluene-2,4-diamine monoacetate is a chemical compound with the molecular formula C15H18N4O2. It is known for its unique structure, which includes a phenylazo group attached to a toluene-2,4-diamine backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylazo)toluene-2,4-diamine monoacetate typically involves the diazotization of aniline derivatives followed by coupling with toluene-2,4-diamine. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt intermediate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(Phenylazo)toluene-2,4-diamine monoacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
5-(Phenylazo)toluene-2,4-diamine monoacetate is utilized in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Applied in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 5-(Phenylazo)toluene-2,4-diamine monoacetate involves its interaction with molecular targets such as enzymes and proteins. The azo group can participate in electron transfer reactions, affecting the activity of these biomolecules. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 4-(Phenylazo)aniline
- 2-(Phenylazo)aniline
- 4-(Phenylazo)toluene
Uniqueness
5-(Phenylazo)toluene-2,4-diamine monoacetate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical reactivity and biological activity compared to other phenylazo compounds. Its monoacetate form also enhances its solubility and stability, making it more suitable for various applications.
Properties
CAS No. |
84434-41-3 |
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Molecular Formula |
C13H14N4.C2H4O2 C15H18N4O2 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
acetic acid;4-methyl-6-phenyldiazenylbenzene-1,3-diamine |
InChI |
InChI=1S/C13H14N4.C2H4O2/c1-9-7-13(12(15)8-11(9)14)17-16-10-5-3-2-4-6-10;1-2(3)4/h2-8H,14-15H2,1H3;1H3,(H,3,4) |
InChI Key |
TWECYHKZAYJTQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)N)N=NC2=CC=CC=C2.CC(=O)O |
Origin of Product |
United States |
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